molecular formula C12H12ClNO B2774682 N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide CAS No. 2305308-83-0

N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide

Cat. No.: B2774682
CAS No.: 2305308-83-0
M. Wt: 221.68
InChI Key: BHADKQYKVAQMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide is a chemical compound that features a chloro-substituted indene structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro group and the indene moiety imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Properties

IUPAC Name

N-(5-chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-12(15)14-11-6-8-3-4-10(13)5-9(8)7-11/h2-5,11H,1,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHADKQYKVAQMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2=C(C1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

    Formation of 5-Chloro-2,3-dihydro-1H-inden-1-one: This can be achieved by reacting 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst.

    Conversion to 5-Chloro-2,3-dihydro-1H-inden-2-ylamine: The ketone intermediate is then reduced using appropriate reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Formation of this compound: The amine intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro group and the indene moiety can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved would depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.

    2,3-Dihydro-1H-inden-2-ylamine: An intermediate in the synthetic route.

    N-(2,3-Dihydro-1H-inden-2-yl)prop-2-enamide: A similar compound without the chloro substitution.

Uniqueness

N-(5-Chloro-2,3-dihydro-1H-inden-2-yl)prop-2-enamide is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.